molecular formula C19H20N4O2 B7790014 (3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one

(3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one

Cat. No.: B7790014
M. Wt: 336.4 g/mol
InChI Key: DEBHGCFLCCVNHZ-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a morpholine group, a phenylhydrazine moiety, and an indole core, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one typically involves the condensation of an indole-2-one derivative with a phenylhydrazine derivative in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) are used.
  • Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide.
  • Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-one derivatives: Compounds with similar indole cores but different substituents.

    Phenylhydrazine derivatives: Compounds with phenylhydrazine moieties but different core structures.

    Morpholine derivatives: Compounds with morpholine groups but different core structures.

Uniqueness

The uniqueness of (3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one lies in its combination of the indole core, phenylhydrazine moiety, and morpholine group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(3Z)-1-(morpholin-4-ylmethyl)-3-(phenylhydrazinylidene)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19-18(21-20-15-6-2-1-3-7-15)16-8-4-5-9-17(16)23(19)14-22-10-12-25-13-11-22/h1-9,20H,10-14H2/b21-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBHGCFLCCVNHZ-UZYVYHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=NNC4=CC=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CN2C3=CC=CC=C3/C(=N/NC4=CC=CC=C4)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.